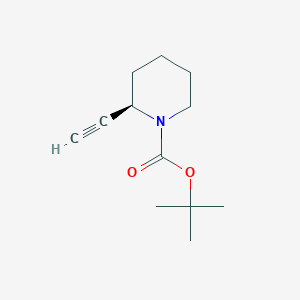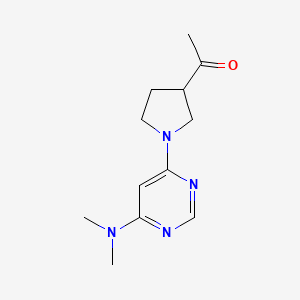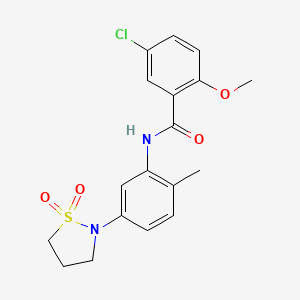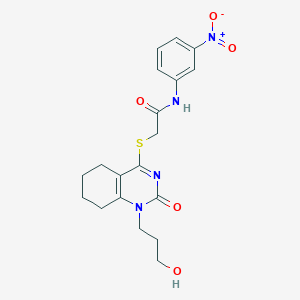
2-((4-amino-5-tosylpyrimidin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-amino-5-tosylpyrimidin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of drugs called protein kinase inhibitors, which work by blocking the activity of specific enzymes that are involved in the growth and spread of cancer cells.
Aplicaciones Científicas De Investigación
Anticonvulsant Agent Research
A study explored the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine, which are structurally related to 2-((4-amino-5-tosylpyrimidin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide, for their potential as anticonvulsant agents. Using methods like 1H and 13C NMR spectroscopy, these compounds were structurally analyzed. Molecular docking studies indicated their affinity with anticonvulsant biotargets. One derivative showed significant effectiveness in extending the latency period and reducing the duration and severity of seizures in a rat model, demonstrating moderate anticonvulsant activity (Severina et al., 2020).
Antibacterial and Antifungal Activities
Research involving derivatives of this compound has shown promising results in antibacterial and antifungal applications. Compounds structurally similar to it were tested for in vitro antibacterial activity against various pathogenic bacteria and exhibited moderate to significant activity. Additionally, these compounds demonstrated cytotoxicity against human Caucasian promyelocytic leukemia cell lines (Aggarwal et al., 2014).
Radioligand Imaging with PET
In a study related to neuroimaging, a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, structurally analogous to this compound, were developed as selective ligands for the translocator protein (18 kDa). These compounds, particularly DPA-714, were designed for labeling with fluorine-18, enabling in vivo imaging using positron emission tomography (PET), showcasing their potential in advanced medical imaging techniques (Dollé et al., 2008).
Crystal Structure Analysis
The crystal structures of various (diaminopyrimidin-2-yl)thioacetamide derivatives, closely related to the chemical structure , have been analyzed. These studies provide insights into the molecular geometry, hydrogen bonding, and potential applications in the design of new compounds with specific properties (Subasri et al., 2016).
Antimicrobial and Antitumor Agents
Derivatives of this compound have been synthesized and evaluated as antimicrobial agents. These compounds demonstrated significant activity against various pathogenic bacteria and fungi. Additionally, some of these compounds showed potential as antitumor agents, indicating their broad-spectrum applicability in medical research (Nunna et al., 2014).
Propiedades
IUPAC Name |
2-[4-amino-5-(4-methylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-(2,3-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S2/c1-13-7-9-16(10-8-13)30(27,28)18-11-23-21(25-20(18)22)29-12-19(26)24-17-6-4-5-14(2)15(17)3/h4-11H,12H2,1-3H3,(H,24,26)(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRXYLYQNNSDOLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)SCC(=O)NC3=CC=CC(=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(4-Chlorophenyl)sulfonyl-6,7-dimethoxy-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2641713.png)




![1,3,7-Triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/no-structure.png)

![1-Acetyl-4-[2-hydroxy-3-(4-(2-pyridyl)piperazinyl)propoxy]-3-methoxybenzene](/img/structure/B2641728.png)
![6-Oxa-1-azaspiro[3.4]octane hydrochloride](/img/structure/B2641730.png)
![N-(2-fluorophenyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2641731.png)